1-Methoxy-2-methyl-3-(thietan-3-ylamino)propan-2-ol
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Overview
Description
1-Methoxy-2-methyl-3-(thietan-3-ylamino)propan-2-ol is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . This compound is known for its unique structure, which includes a thietane ring, a methoxy group, and an amino alcohol moiety. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-methyl-3-(thietan-3-ylamino)propan-2-ol typically involves multiple steps. One common method includes the reaction of 2-methyl-3-(thietan-3-ylamino)propan-2-ol with methanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product’s formation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories under controlled conditions. The process involves precise measurements of reactants and careful monitoring of reaction parameters to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-methyl-3-(thietan-3-ylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methoxy-2-methyl-3-(thietan-3-ylamino)propan-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-methyl-3-(thietan-3-ylamino)propan-2-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-2-methyl-3-(thietan-3-ylamino)propan-1-ol
- 1-Methoxy-2-methyl-3-(thietan-2-ylamino)propan-2-ol
- 1-Methoxy-2-methyl-3-(thietan-4-ylamino)propan-2-ol
Uniqueness
1-Methoxy-2-methyl-3-(thietan-3-ylamino)propan-2-ol stands out due to its specific thietane ring position and the presence of both methoxy and amino alcohol groups
Properties
IUPAC Name |
1-methoxy-2-methyl-3-(thietan-3-ylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-8(10,6-11-2)5-9-7-3-12-4-7/h7,9-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXKMIDJGUWLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CSC1)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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